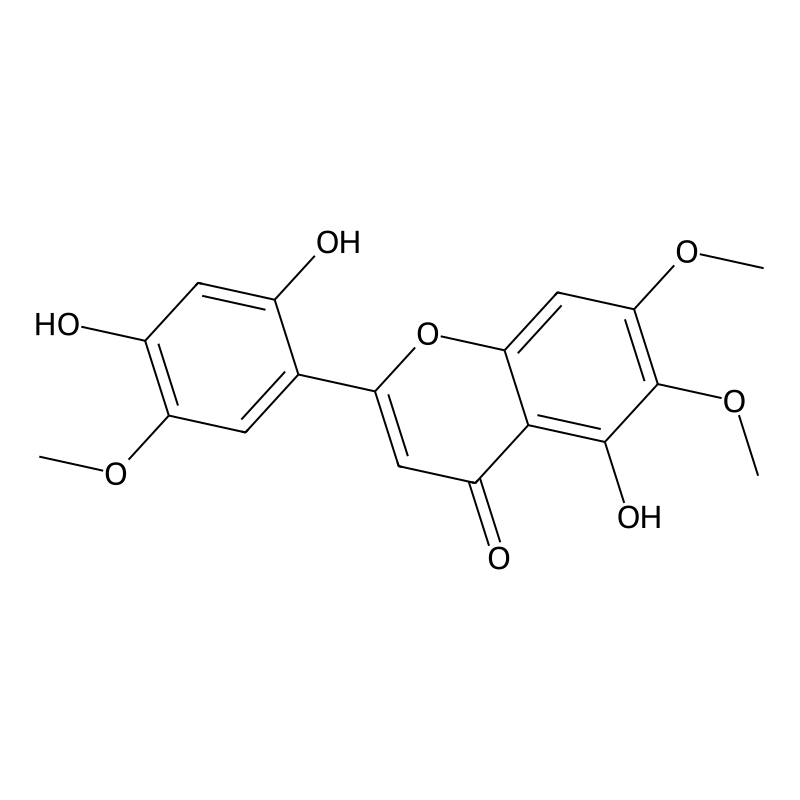Arcapillin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Arcapillin is a trihydroxyflavone, specifically classified as a flavone substituted with hydroxy groups at positions 2', 4', and 5, and methoxy groups at position 5' . Its chemical formula is C₁₈H₁₆O₈, and it has been isolated from the plant Artemisia capillaris, which is known for its various medicinal properties. Arcapillin exhibits a complex structure that contributes to its biological activities, making it a compound of interest in both pharmacology and biochemistry .
Arcapillin exhibits significant biological activities, including:
- Enzyme Inhibition: It inhibits α-glucosidase and protein tyrosine phosphatases, which are crucial in carbohydrate metabolism and signal transduction pathways, respectively .
- Antiviral Properties: Recent studies indicate that arcapillin has antiviral activity against SARS-CoV-2 and MERS-CoV, with IC50 values of 190.8 μg/mL and 16.58 μg/mL, respectively .
- Antioxidant Activity: The compound has shown potential antioxidant properties, contributing to its therapeutic effects in various conditions.
Arcapillin can be synthesized through several methods, often involving extraction from Artemisia capillaris. Some synthetic approaches include:
- Extraction from Natural Sources: The primary method involves extracting arcapillin from the leaves of Artemisia capillaris using organic solvents.
- Chemical Synthesis: Laboratory synthesis may involve starting materials such as flavonoid precursors that undergo hydroxylation and methoxylation reactions to form arcapillin .
- Deacylation Reactions: Modifications of arcapillin's structure can be achieved through deacylation processes that yield derivatives with potentially enhanced biological activities .
Arcapillin has several applications in the fields of medicine and pharmacology:
- Antidiabetic Agent: Due to its α-glucosidase inhibitory activity, arcapillin may serve as a therapeutic agent for managing diabetes by slowing carbohydrate absorption .
- Antiviral Drug Development: Its efficacy against coronaviruses positions arcapillin as a candidate for further research in antiviral drug development .
- Natural Antioxidant: Its antioxidant properties make it a potential ingredient in dietary supplements aimed at reducing oxidative stress.
Studies on arcapillin's interactions reveal its potential synergistic effects when combined with other compounds. For instance, research indicates that arcapillin can enhance the effects of certain antioxidants when used in combination therapies . Furthermore, understanding its interaction with cellular proteins involved in signaling pathways can provide insights into its mechanism of action.
Arcapillin shares structural similarities with several other flavonoids. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Quercetin | Flavonoid backbone | Strong antioxidant properties; widely studied |
| Luteolin | Flavonoid backbone | Known for anti-inflammatory effects |
| Rutin | Flavonoid backbone | Exhibits strong vascular protective effects |
| Apigenin | Flavonoid backbone | Exhibits anxiolytic and anti-cancer properties |
Uniqueness of Arcapillin:
- Arcapillin is distinguished by its specific hydroxyl and methoxy substitutions that enhance its enzyme inhibitory activities.
- Its unique antiviral properties against specific coronaviruses set it apart from other similar flavonoids.
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Use Classification
Dates
2: Jung HA, Park JJ, Islam MN, Jin SE, Min BS, Lee JH, Sohn HS, Choi JS. Inhibitory activity of coumarins from Artemisia capillaris against advanced glycation endproduct formation. Arch Pharm Res. 2012 Jun;35(6):1021-35. doi: 10.1007/s12272-012-0610-0. Epub 2012 Jun 30. PubMed PMID: 22870812.
3: Lin S, Zhang QW, Zhang NN, Zhang YX. [Determination of flavonoids in buds of Herba Artemisiae Scopariae by HPLC]. Zhongguo Zhong Yao Za Zhi. 2005 Apr;30(8):591-4. Chinese. PubMed PMID: 16011282.
4: Zhang QW, Zhang YX, Zhang Y, Xiao YQ, Wang ZM. [Studies on chemical constituents in buds of Artemisia scoparia]. Zhongguo Zhong Yao Za Zhi. 2002 Mar;27(3):202-4. Chinese. PubMed PMID: 12774401.








